3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride
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Overview
Description
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are known for their potential pharmacological activities, particularly as selective agonists for delta opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves multiple steps, including cyclization and functionalization reactions. The general synthetic route includes:
Cyclization: The formation of the spirocyclic core structure is achieved through a cyclization reaction involving a suitable precursor.
Functionalization: Introduction of the piperidinyl and propyl groups is carried out through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for the cyclization and functionalization steps .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl or propyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly delta opioid receptors.
Medicine: Investigated for its potential as a therapeutic agent for pain management and neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with delta opioid receptors. This compound acts as a selective agonist, binding to the orthosteric site of the receptor and activating downstream signaling pathways. This activation can lead to analgesic effects, making it a potential candidate for pain management .
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist.
BW373U86: Another delta opioid receptor agonist with similar pharmacological properties.
AZD2327: A compound with a similar spirocyclic structure and delta opioid receptor activity.
Uniqueness
3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific structural features and selective agonist activity at delta opioid receptors. This selectivity may reduce the risk of side effects commonly associated with other opioid receptor agonists, such as convulsions and tachyphylaxis .
Properties
Molecular Formula |
C15H28Cl2N4O2 |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3-piperidin-4-yl-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C15H26N4O2.2ClH/c1-2-9-18-10-5-15(6-11-18)13(20)19(14(21)17-15)12-3-7-16-8-4-12;;/h12,16H,2-11H2,1H3,(H,17,21);2*1H |
InChI Key |
RPQLACYFOLMLTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCNCC3.Cl.Cl |
Origin of Product |
United States |
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